molecular formula C26H12Br4 B13652119 3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene

3,3',6,6'-Tetrabromo-9,9'-bifluorenylidene

Cat. No.: B13652119
M. Wt: 644.0 g/mol
InChI Key: HFNZBYBNUKUSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: is a brominated organic compound with the molecular formula C26H12Br4. It is characterized by the presence of four bromine atoms attached to a bifluorenylidene core. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene typically involves the bromination of 9,9’-bifluorenylidene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently brominated to yield the final product .

Industrial Production Methods: Industrial production of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced equipment and techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene involves its interaction with molecular targets through its bromine atoms and bifluorenylidene core. The bromine atoms can participate in halogen bonding, while the bifluorenylidene core can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to modulate various molecular pathways .

Comparison with Similar Compounds

Uniqueness: 3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene is unique due to its specific arrangement of bromine atoms and the bifluorenylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C26H12Br4

Molecular Weight

644.0 g/mol

IUPAC Name

3,6-dibromo-9-(3,6-dibromofluoren-9-ylidene)fluorene

InChI

InChI=1S/C26H12Br4/c27-13-1-5-17-21(9-13)22-10-14(28)2-6-18(22)25(17)26-19-7-3-15(29)11-23(19)24-12-16(30)4-8-20(24)26/h1-12H

InChI Key

HFNZBYBNUKUSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C2=C4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.